molecular formula C21H23N3OS B11167480 N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B11167480
M. Wt: 365.5 g/mol
InChI Key: YCFPPPBHKCDCHW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles and piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-benzylpiperidine with 2-methyl-1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzothiazole and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-15-22-19-8-7-17(13-20(19)26-15)21(25)23-18-9-11-24(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,23,25)

InChI Key

YCFPPPBHKCDCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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